

A Comprehensive Technical Guide to the Physical Characteristics of Deuterated 1-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical characteristics of deuterated 1-octanol, a vital tool in various scientific disciplines, including analytical chemistry and biophysical studies. This document summarizes key physicochemical data, presents detailed experimental protocols for their measurement, and illustrates a critical application workflow.

Core Physicochemical Properties

Deuterated 1-octanol, where hydrogen atoms are substituted with deuterium, exhibits slightly different physical properties compared to its non-deuterated counterpart. This isotopic substitution results in a distinct mass shift, making it an invaluable internal standard for mass spectrometry-based quantification and a useful probe in deuterium nuclear magnetic resonance (2H-NMR) studies. The most common form is perdeuterated 1-octanol (1-octanol-d18), where all 18 hydrogen atoms have been replaced by deuterium.

Comparative Physical Data

The following tables summarize the key physical properties of deuterated 1-octanol (specifically 1-octanol-d18) and standard 1-octanol for easy comparison.

Table 1: General and Molar Properties

Property	Deuterated 1-Octanol (1- Octanol-d18)	1-Octanol (Proteo)
Linear Formula	CD3(CD2)7OD[1][2]	CH3(CH2)7OH
Molecular Weight	148.34 g/mol [1][2]	130.23 g/mol [3]
Appearance	Colorless liquid[2]	Clear, colorless liquid[3]
Isotopic Purity	Typically ≥98 atom % D[2]	N/A

Table 2: Thermal and Density Properties

Property	Deuterated 1-Octanol (1- Octanol-d18)	1-Octanol (Proteo)
Boiling Point	196 °C (lit.)[1][4]	195 °C[5]
Melting Point	-15 °C (lit.)[1][4]	-16 °C to -15 °C[3][5]
Density	0.940 g/mL at 25 °C[1]	0.827 g/mL at 25 °C[6]
Flash Point	80 °C[1]	81 °C[3][5]

Table 3: Optical and Viscosity Properties

Property	Deuterated 1-Octanol (1- Octanol-d18)	1-Octanol (Proteo)
Refractive Index (n20/D)	Not explicitly found, but expected to be slightly lower than proteo form.	1.429 (lit.)[6]
Viscosity	Not explicitly found, but expected to be slightly higher than proteo form.	7.36 cP[5]

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of deuterated 1-octanol.

Density Measurement (Pycnometer Method)

This protocol provides a precise method for determining the density of liquid samples like deuterated 1-octanol.

Apparatus:

- Pycnometer (a specific gravity bottle of known volume)
- Analytical balance (accurate to ±0.0001 g)
- Thermostatic water bath
- Syringe
- Beakers

Procedure:

- Cleaning and Calibration: Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and dry it completely.
- Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on the analytical balance and record the mass (m₁).
- Filling the Pycnometer: Carefully fill the pycnometer with deuterated 1-octanol, ensuring no air bubbles are trapped. The liquid should rise into the capillary of the stopper.
- Thermostatic Equilibration: Place the filled pycnometer in a thermostatic water bath set to a specific temperature (e.g., 25.0 °C) for at least 20 minutes to allow the liquid to reach thermal equilibrium.
- Volume Adjustment: After equilibration, the liquid level in the capillary should be at the mark. If necessary, add or remove a small amount of liquid with a syringe.

- Mass of Filled Pycnometer: Remove the pycnometer from the bath, carefully dry the exterior, and weigh it. Record the mass (m₂).
- Mass of Water-Filled Pycnometer: Repeat the entire procedure using distilled water to determine the exact volume of the pycnometer. Record the mass of the water-filled pycnometer (m₃).

Calculation:

- Mass of the liquid (m_liquid): m2 m1
- Mass of water (m water): m3 m1
- Volume of the pycnometer (V): m_water / ρ_water (where ρ_water is the known density of water at the experimental temperature).
- Density of deuterated 1-octanol (ρ_liquid): m_liquid / V

Boiling Point Determination (Thiele Tube Method)

This micro method is suitable for determining the boiling point of small quantities of liquid.

Apparatus:

- Thiele tube
- Thermometer (0-200 °C range)
- Capillary tube (sealed at one end)
- Small test tube
- · Rubber band or wire for attachment
- Heating source (e.g., Bunsen burner)
- Heat transfer fluid (e.g., mineral oil)

Procedure:

- Sample Preparation: Place a small amount (a few drops) of deuterated 1-octanol into the small test tube.
- Capillary Insertion: Place the capillary tube, sealed end up, into the test tube containing the sample.
- Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- Heating: Insert the assembly into the Thiele tube containing mineral oil. Gently heat the side arm of the Thiele tube.
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Boiling Point Reading: Continue heating until a rapid and continuous stream of bubbles is observed. Remove the heat and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

Viscosity Measurement (Ostwald Viscometer)

This method determines the kinematic viscosity of a liquid by measuring the time it takes for a fixed volume to flow through a capillary.

Apparatus:

- Ostwald viscometer
- Thermostatic water bath
- Stopwatch
- · Pipette and bulb
- Reference liquid with known viscosity (e.g., water)

Procedure:

- · Cleaning: Clean the viscometer thoroughly and dry it.
- Reference Liquid Measurement:
 - Pipette a precise volume of the reference liquid (water) into the larger bulb of the viscometer.
 - Place the viscometer in the thermostatic bath until it reaches the desired temperature.
 - Using a pipette bulb, draw the liquid up through the capillary into the smaller bulb, above the upper mark.
 - Release the suction and measure the time (t1) it takes for the liquid meniscus to fall from the upper to the lower mark.
 - Repeat to obtain consistent readings.
- Sample Liquid Measurement:
 - Clean and dry the viscometer.
 - Repeat the procedure with the same volume of deuterated 1-octanol to measure its flow time (t₂).

Calculation: The kinematic viscosity (v) can be calculated using the following relationship: $(\eta_1/\rho_1)/(\eta_2/\rho_2) = t_1/t_2$ Where:

- η_1 and η_2 are the dynamic viscosities of the reference and sample liquids, respectively.
- ρ_1 and ρ_2 are the densities of the reference and sample liquids, respectively.
- t₁ and t₂ are the flow times.

The dynamic viscosity of deuterated 1-octanol (η_2) can be determined if its density (ρ_2) and the properties of the reference liquid are known.

Refractive Index Measurement (Abbe Refractometer)

This method provides a quick and accurate measurement of the refractive index of a liquid sample.

Apparatus:

- Abbe refractometer
- Constant temperature water bath connected to the refractometer
- Dropper or pipette
- Soft tissue paper and a suitable solvent (e.g., ethanol)

Procedure:

- Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
- Temperature Control: Ensure the refractometer prisms are at the desired temperature (e.g., 20.0 °C) by circulating water from the constant temperature bath.
- Sample Application: Open the prism assembly and place a few drops of deuterated 1-octanol onto the surface of the lower prism.
- Measurement: Close the prisms. Look through the eyepiece and adjust the control to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.
- Reading: Read the refractive index value from the instrument's scale.
- Cleaning: Clean the prism surfaces thoroughly with a soft tissue and a suitable solvent after the measurement.

Mandatory Visualizations Logical Workflow for Quantitative Analysis

The primary application of deuterated 1-octanol in drug development and research is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by techniques like

liquid chromatography-mass spectrometry (LC-MS). The following diagram illustrates this workflow.

Click to download full resolution via product page

Caption: Logical workflow for using deuterated 1-octanol as an SIL-IS in quantitative analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. rudolphresearch.com [rudolphresearch.com]
- 2. Optica Publishing Group [opg.optica.org]
- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. Determination of Boiling Point of Organic Compounds GeeksforGeeks [geeksforgeeks.org]
- 5. To determine the relative viscosity of given liquid using Ostwald's viscometer | PPTX [slideshare.net]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Characteristics of Deuterated 1-Octanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619323#physical-characteristics-of-deuterated-1-octanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com